![molecular formula C14H13BrO2 B1315451 [3-(Benzyloxy)-4-bromophenyl]methanol CAS No. 540779-36-0](/img/structure/B1315451.png)

[3-(Benzyloxy)-4-bromophenyl]methanol

Overview

Description

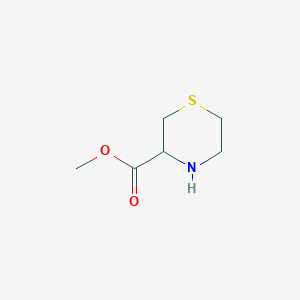

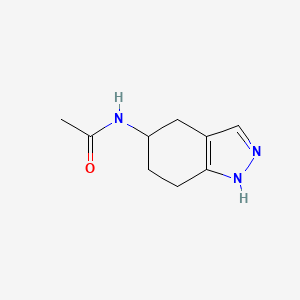

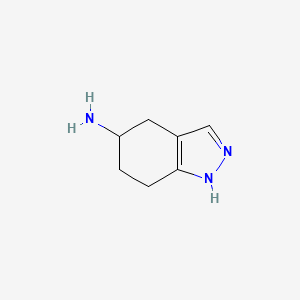

“[3-(Benzyloxy)-4-bromophenyl]methanol” is a chemical compound that has gained significant attention in research and industry due to its unique properties and potential applications. It has a molecular formula of C14H13BrO2 and a molecular weight of 293.16 g/mol .

Molecular Structure Analysis

The molecular structure of “[3-(Benzyloxy)-4-bromophenyl]methanol” is represented by the InChI code1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“[3-(Benzyloxy)-4-bromophenyl]methanol” is a solid with a melting point between 85 - 87 degrees Celsius .Scientific Research Applications

Drug Discovery

[3-(Benzyloxy)-4-bromophenyl]methanol: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of additional functional groups, making it a valuable building block in medicinal chemistry . It can be used to create complex molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.

Polymer Synthesis

This compound serves as a precursor in the synthesis of polymers. The benzyloxy group can be involved in polymerization reactions, leading to the creation of novel polymeric materials with specific characteristics, such as increased strength or chemical resistance .

Material Science

In material science, [3-(Benzyloxy)-4-bromophenyl]methanol can be utilized to modify surface properties of materials. Its incorporation into surface coatings can enhance the durability and functionality of materials used in various industries .

Organic Synthesis

As an organic synthesis intermediate, this compound is used in the construction of complex organic molecules. Its bromophenyl group is particularly reactive and can undergo various organic reactions, such as Suzuki coupling, which is pivotal in creating biologically active compounds .

Analytical Chemistry

In analytical chemistry, derivatives of [3-(Benzyloxy)-4-bromophenyl]methanol can be employed as standards or reagents. Its structural specificity makes it suitable for use in chromatography and mass spectrometry to identify or quantify substances .

Environmental Science

This compound’s derivatives may be used in environmental science to study degradation processes or as a model compound in the assessment of environmental pollutants’ behavior and breakdown .

Biochemistry

In biochemistry, it can be part of studies related to enzyme-substrate interactions, where its phenyl ring can mimic natural substrates or inhibitors, providing insights into enzymatic mechanisms and pathways .

Medicinal Chemistry

Lastly, in medicinal chemistry, [3-(Benzyloxy)-4-bromophenyl]methanol is a potential candidate for the development of new drugs due to its ability to be transformed into various pharmacologically active agents .

Safety and Hazards

“[3-(Benzyloxy)-4-bromophenyl]methanol” is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

(4-bromo-3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNJBZROFYUGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478258 | |

| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Benzyloxy)-4-bromophenyl]methanol | |

CAS RN |

540779-36-0 | |

| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.